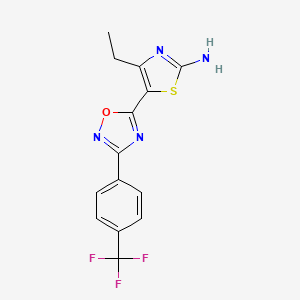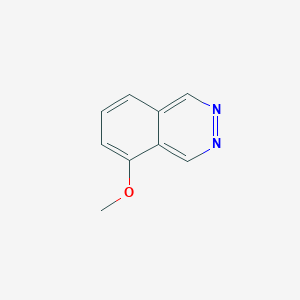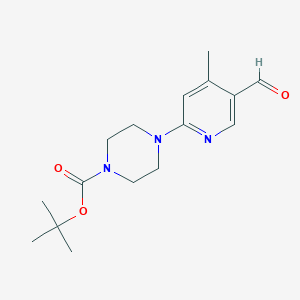
4-Ethyl-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with an oxadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 4-Ethyl-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Rings: The final step involves coupling the oxadiazole and thiazole rings through appropriate linkers and under suitable reaction conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
4-Ethyl-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and oxadiazole rings, depending on the reagents and conditions used.
Common reagents include acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of 4-Ethyl-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, or DNA, thereby modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include other thiazole and oxadiazole derivatives, such as:
- 4-Methyl-2-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazole
- 5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
These compounds share structural similarities but may differ in their biological activities and applications. The presence of different substituents on the rings can significantly alter their properties and effectiveness in various applications.
Propriétés
Formule moléculaire |
C14H11F3N4OS |
|---|---|
Poids moléculaire |
340.33 g/mol |
Nom IUPAC |
4-ethyl-5-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H11F3N4OS/c1-2-9-10(23-13(18)19-9)12-20-11(21-22-12)7-3-5-8(6-4-7)14(15,16)17/h3-6H,2H2,1H3,(H2,18,19) |
Clé InChI |
SKHVZQFMPLKXBO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SC(=N1)N)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxyethyl)pyrimidine](/img/structure/B11795297.png)

![8-chloro-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1,3,5,8-tetraene;dihydrochloride](/img/structure/B11795322.png)




![Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11795350.png)




